molecular formula C17H19NO B14672698 3-Phenethyl-5-phenyloxazolidine CAS No. 37154-89-5

3-Phenethyl-5-phenyloxazolidine

Cat. No.: B14672698
CAS No.: 37154-89-5
M. Wt: 253.34 g/mol
InChI Key: SQROCMVQBIRUCT-UHFFFAOYSA-N
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Description

3-Phenethyl-5-phenyloxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde in ethyl acetate . The reaction typically involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The resulting mixture is then subjected to gas chromatography/mass spectrometry (GC/MS) analysis to confirm the formation of oxazolidines .

Industrial Production Methods

Industrial production methods for oxazolidines often involve similar synthetic routes but on a larger scale. The use of high-purity solvents and controlled reaction conditions is crucial to ensure the quality and yield of the final product. Industrial processes may also include purification steps such as washing with sodium bisulfite solution to remove impurities like acetaldehyde .

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-5-phenyloxazolidine undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the oxazolidine ring, leading to the formation of different products.

    Reduction: Reduction reactions can break the oxazolidine ring, resulting in simpler compounds.

    Substitution: Substitution reactions can introduce new functional groups into the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinones, while reduction can yield simpler amines and alcohols .

Scientific Research Applications

3-Phenethyl-5-phenyloxazolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenethyl-5-phenyloxazolidine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenethyl-5-phenyloxazolidine is unique due to its specific phenethyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

37154-89-5

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

5-phenyl-3-(2-phenylethyl)-1,3-oxazolidine

InChI

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-12-18-13-17(19-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

SQROCMVQBIRUCT-UHFFFAOYSA-N

Canonical SMILES

C1C(OCN1CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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